methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate

Vue d'ensemble

Description

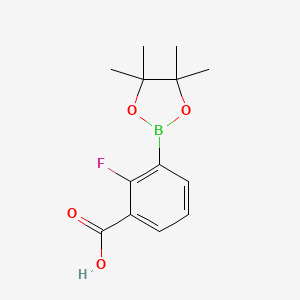

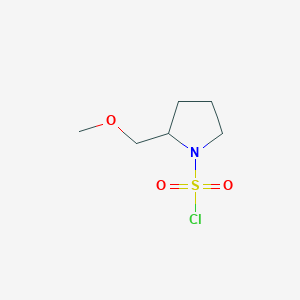

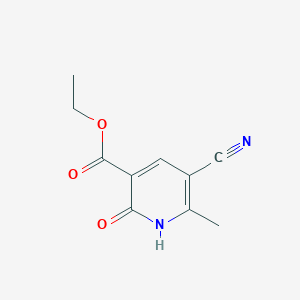

The compound is an organic molecule with a pyrrolidine ring, a hydrazine group, and a carboxylate ester group. The (2E) indicates the configuration of a double bond in the molecule .

Molecular Structure Analysis

The molecular structure would likely involve a pyrrolidine ring (a five-membered ring with nitrogen), a hydrazine group (-NH-NH2), and a carboxylate ester group (-COOCH3). The (2E) indicates the configuration of a double bond, suggesting some level of unsaturation in the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The hydrazine group could potentially undergo oxidation or reduction reactions . The ester group might be susceptible to hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Pyrrolidine Chemistry and Synthesis

Pyrrolidines are significant in heterocyclic organic chemistry due to their biological effects and applications in medicine and industry, such as dyes and agrochemicals. Research by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through a [3+2] cycloaddition reaction, highlighting their potential in creating medically and industrially relevant compounds (Żmigrodzka et al., 2022).

Tuberculostatic Activity

In the field of medicinal chemistry, Bogdanowicz et al. (2012) synthesized N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, exhibiting tuberculostatic activity. This demonstrates the potential of pyrrolidine derivatives in developing new treatments for tuberculosis (Bogdanowicz et al., 2012).

Solvent Dependent Reactions

Research by Rossi et al. (2007) on the solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines provided insights into divergent synthesis pathways, including the formation of pyrrolidine derivatives. These findings can guide the synthesis of various organic compounds (Rossi et al., 2007).

Pyrrole Formation in Non-enzymic Browning

Milić and Piletić (1984) identified pyrroles, including pyrrolidine derivatives, in the non-enzymic browning reaction of glucose and aminobutyric acid, suggesting their formation in food processing and potentially impacting flavor and aroma (Milić & Piletić, 1984).

Antimicrobial and Antioxidative Activity

Amornraksa et al. (2008) demonstrated the synthesis of pyrrolidine derivatives with potential antimicrobial and antioxidative activities. These findings could be relevant for developing new pharmaceuticals or agrochemicals (Amornraksa et al., 2008).

Schiff Base Synthesis and Antimicrobial Agents

Al-Omar and Amr (2010) synthesized pyridine-bridged bis-carboxamide Schiff's bases, starting from pyrrolidine derivatives. These compounds showed significant antimicrobial activity, suggesting their use in combating bacterial and fungal infections (Al-Omar & Amr, 2010).

Pyrrolidine-2-one Derivatives in Antibacterial Research

Betti, Hussain, and Kadhem (2020) explored the antibacterial properties of pyrrolidine-2-one derivatives, contributing to the ongoing search for new antibacterial agents (Betti et al., 2020).

Synthesis of 2,3-Dihydropyrrolizines

Calvo, González-Ortega, and Sañudo (2002) utilized Weinreb 3-(pyrrolidin-2-ylidene)propionamides for synthesizing 2,3-dihydropyrrolizines, illustrating the versatility of pyrrolidine derivatives in organic synthesis (Calvo, González-Ortega, & Sañudo, 2002).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various cellular targets such as cytochrome complexes

Mode of Action

The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

A study on a similar compound, n-methyl-2-pyrrolidone (nmp), showed that it was well-tolerated in patients with relapsed/refractory multiple myeloma, and its systemic exposure exceeded the in vivo efficacy threshold required in preclinical studies .

Result of Action

Similar compounds have been found to have various effects, including antimicrobial activity

Action Environment

The action, efficacy, and stability of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate may be influenced by various environmental factors. For example, similar compounds have been found to be produced in seawater via photochemical reactions, and factors such as illumination, acidic pH, and the presence of dissolved organic carbon can accelerate their production .

Propriétés

IUPAC Name |

methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHRDPUPSILFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NNC1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)

![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)

![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)

![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)